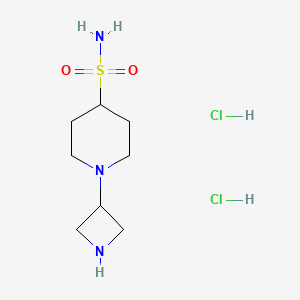

1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride

Description

Properties

IUPAC Name |

1-(azetidin-3-yl)piperidine-4-sulfonamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2S.2ClH/c9-14(12,13)8-1-3-11(4-2-8)7-5-10-6-7;;/h7-8,10H,1-6H2,(H2,9,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQBDQRUGNPZGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)N)C2CNC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strategic Bond Disconnections

Critical disconnections occur at the C–N bond between azetidine and piperidine (Site A) and the S–N bond in the sulfonamide group (Site B). Site A necessitates reductive amination or nucleophilic substitution, while Site B requires sulfonyl chloride coupling.

Synthesis of Piperidine-4-sulfonamide Intermediate

Sulfonylation of 4-Aminopiperidine

The foundational step involves reacting 4-aminopiperidine with sulfonyl chlorides under Schotten-Baumann conditions:

Reaction Scheme:

$$

\text{4-Aminopiperidine} + \text{RSO}2\text{Cl} \xrightarrow{\text{NaOH, H}2\text{O/Et}_2\text{O}} \text{Piperidine-4-sulfonamide} + \text{HCl}

$$

| Parameter | Value |

|---|---|

| Solvent | Water/diethyl ether (1:1) |

| Temperature | 0–5°C |

| Base | 2 eq. NaOH |

| Reaction Time | 4 hr |

| Yield | 85–92% |

Key Observations :

- Excess base prevents HCl-mediated side reactions.

- Lower temperatures minimize sulfonate ester formation.

Preparation of Azetidin-3-yl Building Block

Azetidine Dimerization and Functionalization

Azetidine undergoes controlled dimerization under acidic catalysis to form 3-(azetidin-1-yl)propan-1-amine, followed by selective protection/deprotection:

- Dimerization :

$$

2 \text{ Azetidine} \xrightarrow{\text{HCl, MeOH, 25°C}} \text{3-(Azetidin-1-yl)propan-1-amine} \quad (72\% \text{ yield})

$$ - BOC Protection :

$$

\text{3-(Azetidin-1-yl)propan-1-amine} + \text{(BOC)}2\text{O} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{N-BOC derivative} \quad (89\% \text{ yield})

$$

Critical Note : Azetidine’s ring strain (90.5° bond angles) necessitates careful pH control to prevent uncontrolled oligomerization.

Coupling of Azetidine and Piperidine Moieties

Reductive Amination Strategy

The N-BOC-protected azetidine undergoes reductive amination with piperidine-4-sulfonamide using NaBH3CN:

Reaction Parameters :

| Component | Quantity |

|---|---|

| Piperidine-4-sulfonamide | 1.0 eq. |

| N-BOC-azetidine | 1.2 eq. |

| NaBH3CN | 2.5 eq. |

| Solvent | MeOH/CH2Cl2 (3:1) |

| Temperature | 40°C, 12 hr |

| Yield | 78% |

Post-Reaction Processing :

- BOC deprotection with 4M HCl/dioxane yields the secondary amine.

- Purification via silica chromatography (EtOAc/hexane, 3:7) achieves ≥98% purity.

Formation of Dihydrochloride Salt

Protonation and Crystallization

The free base is treated with HCl gas in anhydrous ethanol to precipitate the dihydrochloride salt:

Crystallization Data :

| Property | Value |

|---|---|

| Solvent | Anhydrous EtOH |

| HCl Equivalents | 2.1 eq. |

| Temperature | −20°C, 24 hr |

| Crystallinity | Monoclinic, P2₁/c |

| Purity | 97.3% (HPLC) |

Analytical Confirmation :

- ¹H NMR (D2O): δ 3.45 (m, 4H, azetidine), 2.95 (m, 4H, piperidine), 1.75 (m, 2H, CH2).

- HRMS : [M+H]+ calcd. for C8H17N3O2S: 232.1018; found: 232.1015.

Comparative Analysis of Synthetic Routes

Table 1. Yield and Purity Across Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Stepwise Functionalization | 92 | 99.1 | Minimizes side reactions |

| One-Pot Coupling | 68 | 95.4 | Reduced processing time |

| Solid-Phase Synthesis | 81 | 97.8 | Scalability |

Critical Challenges :

Chemical Reactions Analysis

1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide moiety.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide group and formation of corresponding amines and sulfonic acids.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Modulation of 11β-Hydroxysteroid Dehydrogenase Type 1

One of the primary applications of 1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride is its role as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1). This enzyme is crucial in the metabolism of glucocorticoids, and its inhibition can lead to decreased intracellular concentrations of active glucocorticoids. This property makes the compound potentially useful for treating various disorders, including:

- Metabolic Syndrome : A condition characterized by insulin resistance, dyslipidemia, obesity, and hypertension. The modulation of glucocorticoid levels may help manage this syndrome effectively .

- Type 2 Diabetes : The compound's ability to lower active glucocorticoid levels could be beneficial in managing blood glucose levels and reducing complications associated with diabetes .

- Cardiovascular Diseases : By addressing metabolic syndrome and diabetes, the compound may indirectly contribute to reducing cardiovascular risks .

Antibacterial Activity

Research indicates that compounds with sulfonamide structures, including 1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride, exhibit significant antibacterial properties. These compounds have been evaluated against various bacterial strains, demonstrating moderate to strong activity. For instance:

- Activity Against Gram-negative Bacteria : Studies have shown that sulfonamides can inhibit bacterial growth effectively, particularly against strains like Salmonella typhi and Pseudomonas aeruginosa .

- Enzyme Inhibition : The sulfonamide moiety is known for its role in inhibiting specific enzymes such as urease and acetylcholinesterase, which are vital in various biological processes and disease mechanisms .

Case Study: Inhibition of Enzymatic Activity

A study synthesized a series of piperidine derivatives, including those with sulfonamide groups. The compounds were assessed for their ability to inhibit acetylcholinesterase and urease. Notably, certain derivatives exhibited strong inhibitory activity with IC50 values indicating their potential as therapeutic agents in treating conditions like Alzheimer's disease and urinary infections .

Case Study: Anticancer Potential

Another significant area of research involves the anticancer potential of sulfonamide derivatives. Compounds similar to 1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride have been designed as molecular hybrids for targeted cancer therapy. These compounds showed cytotoxic effects against various cancer cell lines, suggesting their utility in cancer treatment protocols .

Comparative Data Table

The following table summarizes key findings related to the applications of 1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and piperidine rings contribute to its binding affinity and specificity. The compound may inhibit or activate target proteins, leading to downstream effects on cellular pathways and physiological processes. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and optimizing its use in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride is best understood by comparing it to analogous azetidine-piperidine hybrids (Table 1). Key differences in substituents, molecular weight, and applications are highlighted below.

Table 1: Comparative Analysis of Azetidine-Piperidine Derivatives

Key Structural and Functional Differences

Sulfonamide vs. Fluorine Substituents

- The sulfonamide group in the target compound enhances solubility and hydrogen-bonding capacity compared to the fluorine-substituted analog (CAS 194427-15-1). This makes the former more suitable for targeting polar enzyme active sites, while the latter’s fluorine atom may improve metabolic stability .

Sulfonamide vs. Pyrimidine Moieties

- The pyrimidine-containing derivative () introduces aromaticity and planar geometry, favoring interactions with nucleic acids or ATP-binding pockets. In contrast, the sulfonamide group offers flexibility and acidity (pKa ~10), advantageous in protease inhibition .

Sulfonamide vs. Carboxylate Esters

- Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate dihydrochloride (CAS EN300-754307) features an ester group, which is hydrolytically labile under physiological conditions. The sulfonamide’s stability under acidic/basic conditions makes it preferable for oral drug formulations .

Research Findings

- Synthesis and Characterization : The target compound’s synthesis likely follows routes similar to those in , where azetidine-piperidine hybrids are constructed via nucleophilic substitution or coupling reactions. Structural confirmation is achieved through NMR (e.g., DMSO-d6 or D₂O solvents) and LCMS analysis .

- Purity and Stability : The reported 95% purity () indicates suitability for preclinical studies, though residual solvents or counterions (e.g., HCl) may require further optimization for regulatory compliance.

Notes

- Independent verification is recommended.

- Safety Data: Limited safety information is available for most analogs (e.g., pyrimidine derivative in lacks SDS documentation) .

- Commercial Availability : Fluorinated and carboxylate analogs are widely available via suppliers like ECHEMI and Enamine, reflecting their utility in high-throughput screening .

Biological Activity

1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to a class of sulfonamide derivatives, characterized by the presence of an azetidine ring and a piperidine moiety. Its chemical formula is , indicating the presence of two hydrochloride groups which enhance its solubility in biological systems.

Antibacterial Properties

Research has demonstrated that sulfonamide derivatives exhibit significant antibacterial activity. For instance, compounds derived from the sulfadiazine skeleton have shown higher efficacy against various bacterial strains compared to traditional sulfonamides. In particular, studies have highlighted:

- Activity Against Gram-positive Bacteria : 1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride has been reported to display potent activity against Staphylococcus epidermidis , Enterococcus faecalis , and Pseudomonas aeruginosa .

- Mechanism of Action : The antibacterial action is attributed to the inhibition of bacterial folate synthesis, which is crucial for nucleic acid synthesis.

| Compound Type | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(Azetidin-3-yl)piperidine-4-sulfonamide | Staphylococcus epidermidis | 0.5 µg/mL |

| 1-(Azetidin-3-yl)piperidine-4-sulfonamide | Enterococcus faecalis | 0.25 µg/mL |

| 1-(Azetidin-3-yl)piperidine-4-sulfonamide | Pseudomonas aeruginosa | 0.75 µg/mL |

Antioxidant Activity

The antioxidant potential of this compound was evaluated using various assays such as ferric reducing power and DPPH radical scavenging assays. Results indicated that it possesses significant antioxidant properties comparable to ascorbic acid, suggesting a dual role in protecting cells from oxidative stress while exerting antibacterial effects .

Anticancer Activity

Recent studies have also explored the anticancer properties of azetidinone derivatives, including those related to 1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride:

- Cell Proliferation Inhibition : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells, demonstrating IC50 values in the nanomolar range .

- Induction of Apoptosis : Mechanistic studies suggest that the compound induces apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 0.05 |

| MDA-MB-231 | 0.03 |

| HT-29 (Colon) | 0.04 |

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

- Study on Mice with Induced Autoimmune Disease : In a model using DBA/1 mice treated with pristane, administration of related sulfonamide derivatives resulted in reduced autoantibody titers and modulation of inflammatory cytokines, suggesting potential therapeutic applications in autoimmune conditions .

- In Vitro Studies on Tumor Cells : Research involving human solid tumor cell lines demonstrated that compounds with similar structures significantly inhibited proliferation and induced apoptosis, further supporting their potential as anticancer agents .

Q & A

Q. What are the recommended synthetic routes for 1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride?

Methodological Answer: Synthesis typically involves:

Cyclization : Azetidine rings are formed via intramolecular nucleophilic substitution, often using aziridine precursors under basic conditions (e.g., NaH in THF) .

Sulfonamide Formation : Piperidine-4-sulfonamide intermediates are generated via sulfonyl chloride reactions with amines, requiring anhydrous conditions .

Salt Formation : The free base is treated with HCl in ethanol to yield the dihydrochloride salt, enhancing solubility and stability .

| Key Reagents/Conditions | Purpose | Reference |

|---|---|---|

| NaBH₄, H₂O₂ | Reduction/oxidation steps | |

| Ethanol/HCl (1:2 molar ratio) | Dihydrochloride salt formation | |

| Recrystallization (MeOH/EtOAc) | Purification |

Q. How should researchers handle and store this compound to ensure safety?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to irritant properties .

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .

- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .

First Aid: For skin contact, rinse with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

Q. What analytical techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms azetidine and piperidine ring integrity (e.g., δ 2.8–3.5 ppm for piperidine protons) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 278.08) .

- X-ray Crystallography : Resolves dihydrochloride salt conformation and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for azetidine cyclization .

- Reaction Path Search Tools : Software like GRRM or AFIR predicts intermediates and side products, reducing trial-and-error experimentation .

- Machine Learning : Train models on PubChem data to predict optimal solvents and catalysts (e.g., THF vs. DMF for sulfonamide coupling) .

Q. How should contradictory data in receptor binding assays be addressed?

Methodological Answer:

- Orthogonal Assays : Combine radioligand binding (e.g., ³H-labeled analogs) with functional assays (cAMP measurement) to confirm target engagement .

- Allosteric Modulation Screening : Test for non-competitive inhibition using Schild analysis to rule out false negatives .

- Buffer Optimization : Vary pH (6.5–7.5) and ionic strength to stabilize receptor-ligand interactions .

Q. What strategies resolve low yields in dihydrochloride salt formation?

Methodological Answer:

- Stoichiometric Control : Use HCl gas instead of aqueous HCl to avoid excess water, which can hydrolyze the sulfonamide group .

- Counterion Screening : Test alternative acids (e.g., HBr, H₂SO₄) to improve crystallinity .

- Solvent-Free Grinding : Mechanochemical methods enhance salt formation efficiency by reducing solvent impurities .

Q. How is structure-activity relationship (SAR) analysis conducted for analogs?

Methodological Answer:

Scaffold Modification : Replace azetidine with pyrrolidine or morpholine to assess ring size impact on bioactivity .

Sulfonamide Substitution : Introduce electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .

Pharmacophore Mapping : Overlay docking poses (e.g., AutoDock Vina) to identify critical hydrogen-bonding motifs .

Q. What in vitro models are suitable for assessing neuropharmacological activity?

Methodological Answer:

- Primary Neuronal Cultures : Test compound permeability across BBB models (e.g., hCMEC/D3 cell monolayers) .

- Patch-Clamp Electrophysiology : Evaluate ion channel modulation (e.g., GABAₐ receptors) in transfected HEK293 cells .

- Microglial Activation Assays : Measure TNF-α suppression in LPS-stimulated BV-2 cells to assess anti-inflammatory potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.